3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound with the molecular formula C18H21NO3 It is known for its unique structure, which includes an oxadiazole ring, a benzamide group, and ethoxy and propoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzamide Group: The oxadiazole intermediate is then reacted with an ethoxy-substituted benzoyl chloride to form the benzamide linkage.
Introduction of the Propoxy Group: Finally, the propoxy group is introduced through an alkylation reaction using a suitable propylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzamide group can enhance binding affinity to certain proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-N-(4-propoxyphenyl)benzamide: A similar compound with a simpler structure, lacking the oxadiazole ring.
4-ethoxy-N-(4-propoxyphenyl)benzamide: Another similar compound with a different substitution pattern on the benzamide group.
Uniqueness
The presence of the oxadiazole ring in 3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-12-26-16-10-8-14(9-11-16)18-19(23-27-22-18)21-20(24)15-6-5-7-17(13-15)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
InChI Key |
UDLGBDHUAPWNPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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